molecular formula C25H20N4O2 B6025976 6-(3,4-dimethoxyphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine

6-(3,4-dimethoxyphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine

Cat. No.: B6025976
M. Wt: 408.5 g/mol
InChI Key: WAOOIFUNMISEJL-UHFFFAOYSA-N
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Description

6-(3,4-Dimethoxyphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazines. . This compound, with its unique structure, has garnered interest due to its potential pharmacological properties and its role as a building block in organic synthesis.

Preparation Methods

The synthesis of 6-(3,4-dimethoxyphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with aromatic aldehydes, followed by condensation and oxidation steps . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

6-(3,4-Dimethoxyphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine undergoes various chemical reactions, including:

Scientific Research Applications

6-(3,4-Dimethoxyphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine has been explored for various scientific research applications:

Comparison with Similar Compounds

6-(3,4-Dimethoxyphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine can be compared with other similar triazine derivatives:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-(3,4-dimethoxyphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O2/c1-30-21-14-13-19(15-22(21)31-2)20-16-29-25(26-20)27-23(17-9-5-3-6-10-17)24(28-29)18-11-7-4-8-12-18/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOOIFUNMISEJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C(=N2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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